molecular formula C22H18O3 B14776758 1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone

1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone

Cat. No.: B14776758
M. Wt: 330.4 g/mol
InChI Key: NATLCNISSJRYHH-UHFFFAOYSA-N
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Description

1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone is a complex organic compound featuring a benzo[1,3]dioxole core substituted with methyl and diphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where a benzo[1,3]dioxole derivative is coupled with a methyl and diphenyl-substituted ethanone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in cancer research, it may target microtubules and disrupt cell division, leading to apoptosis (programmed cell death) . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methyl and diphenyl groups on the benzo[1,3]dioxole core distinguishes it from other similar compounds .

Properties

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

1-(6-methyl-2,2-diphenyl-1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C22H18O3/c1-15-13-20-21(14-19(15)16(2)23)25-22(24-20,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3

InChI Key

NATLCNISSJRYHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C)OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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